molecular formula C7H4O2 B14307635 Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione CAS No. 111870-65-6

Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione

Cat. No.: B14307635
CAS No.: 111870-65-6
M. Wt: 120.10 g/mol
InChI Key: JPUUAYFQHNNDBM-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is known for its strained ring system, which imparts significant reactivity and makes it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione typically involves the reaction of cycloheptatriene derivatives with various reagents. One common method includes the debromosilylation of 1-bromo-6-trimethylsilylbicyclo[4.1.0]hept-3-ene-2,5-dione . This reaction is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of robust and scalable synthetic routes, such as those involving cycloheptatriene derivatives, can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the formation of less strained bicyclic systems.

    Substitution: Substitution reactions, particularly those involving halogens, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinones, reduced bicyclic compounds, and halogenated derivatives .

Scientific Research Applications

Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione involves its interaction with various molecular targets. The strained ring system allows for unique interactions with enzymes and other biological molecules, potentially leading to significant biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Properties

CAS No.

111870-65-6

Molecular Formula

C7H4O2

Molecular Weight

120.10 g/mol

IUPAC Name

bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione

InChI

InChI=1S/C7H4O2/c8-6-1-2-7(9)5-3-4(5)6/h1-2H,3H2

InChI Key

JPUUAYFQHNNDBM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C1C(=O)C=CC2=O

Origin of Product

United States

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